molecular formula C23H16N4O3 B147810 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126293-45-6

1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Cat. No. B147810
M. Wt: 396.4 g/mol
InChI Key: ZDRZGCPLHWRZMU-KKLLDSGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, also known as BNIPNi, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of imidazoline derivative, which is a class of compounds that have been found to possess a wide range of biological activities. In

Scientific Research Applications

1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising compound for the development of new drugs and therapies. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of cancer, bacterial infections, and inflammation.

Mechanism Of Action

The mechanism of action of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which play a role in tumor invasion and metastasis.

Biochemical And Physiological Effects

1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the immune response against bacterial infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its high purity and stability, which makes it a suitable compound for scientific research applications. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been found to have low toxicity, which is important for in vitro and in vivo experiments. However, one of the limitations of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, including the development of new drugs and therapies based on its properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some possible future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one include the development of new anti-inflammatory drugs, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as a modulator of immune responses.
Conclusion:
In conclusion, 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has many advantages for lab experiments, including its high purity and stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. There are many future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, including the development of new drugs and therapies based on its properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenyl-1,2-diaminoethane with benzaldehyde to form 1-benzylideneamino-2-phenyl-ethane. This intermediate is then reacted with p-nitrobenzaldehyde to form 1-(benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one. The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications.

properties

CAS RN

126293-45-6

Product Name

1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

(5Z)-3-[(E)-benzylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H16N4O3/c28-23-21(15-17-11-13-20(14-12-17)27(29)30)25-22(19-9-5-2-6-10-19)26(23)24-16-18-7-3-1-4-8-18/h1-16H/b21-15-,24-16+

InChI Key

ZDRZGCPLHWRZMU-KKLLDSGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4

synonyms

2-Imidazolin-5-one, 1-(benzylideneamino)-4-(p-nitrobenzylidene)-2-phen yl-

Origin of Product

United States

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